N-(2,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine core substituted with a 2,4-dimethylphenyl group and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide typically involves the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the 2,4-dimethylphenyl group: This step often involves the use of Suzuki-Miyaura cross-coupling reactions, where a boronic acid derivative of 2,4-dimethylphenyl is coupled with the imidazo[1,2-b]pyridazine core in the presence of a palladium catalyst.
Formation of the carboxamide group: This can be accomplished through amidation reactions, where the carboxylic acid derivative of the imidazo[1,2-b]pyridazine is reacted with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, solvents, and reaction conditions that are scalable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: These compounds share the pyridazine core and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Imidazo[1,2-b]pyridazine derivatives: Compounds with similar core structures but different substituents, which may result in varying biological activities.
Uniqueness
N-(2,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 2,4-dimethylphenyl group and a carboxamide group on the imidazo[1,2-b]pyridazine core makes it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-4-5-13(11(2)8-10)18-16(21)14-6-7-15-17-12(3)9-20(15)19-14/h4-9H,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAXMAJFLYZLFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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